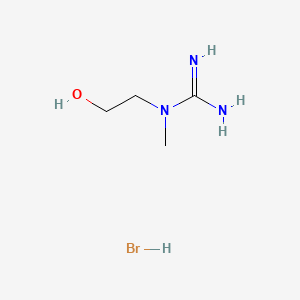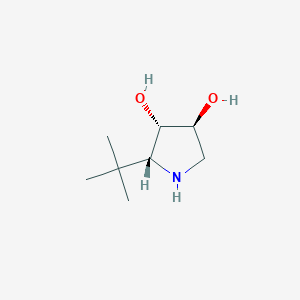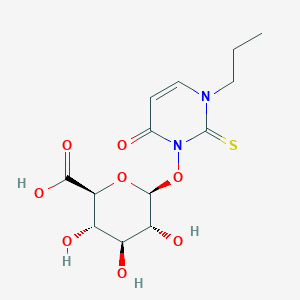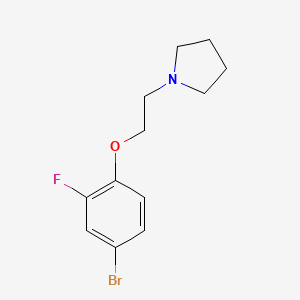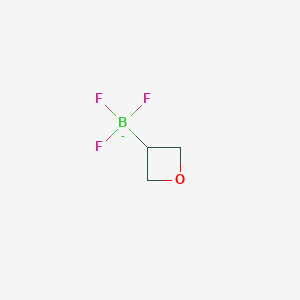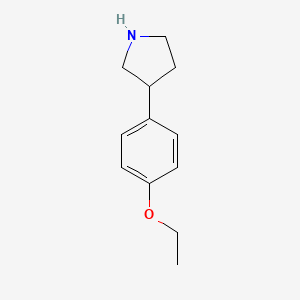
3-(4-Ethoxy-phenyl)-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-ethoxyphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The ethoxyphenyl group adds further complexity and potential for diverse interactions in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring with high regio- and stereoselectivity . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production of 3-(4-ethoxyphenyl)pyrrolidine may involve large-scale cycloaddition reactions or catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-(4-ethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy group or the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or nickel can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
3-(4-ethoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural features.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the development of new materials and as a precursor in the production of agrochemicals
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The ethoxyphenyl group enhances binding affinity and specificity by interacting with hydrophobic pockets in the target proteins .
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound without the ethoxyphenyl group.
3-(4-methoxyphenyl)pyrrolidine: A similar compound with a methoxy group instead of an ethoxy group.
3-(4-chlorophenyl)pyrrolidine: A compound with a chloro group instead of an ethoxy group.
Uniqueness
3-(4-ethoxyphenyl)pyrrolidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity and improve membrane permeability, making the compound more effective in certain applications compared to its analogs .
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-5-3-10(4-6-12)11-7-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3 |
InChIキー |
WXOCGTLGPRLLHL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


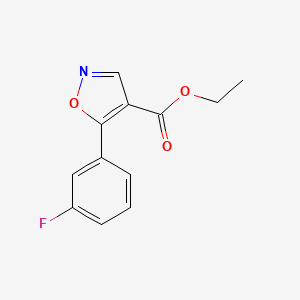
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
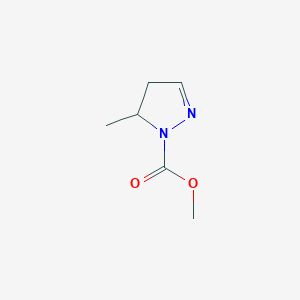
![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
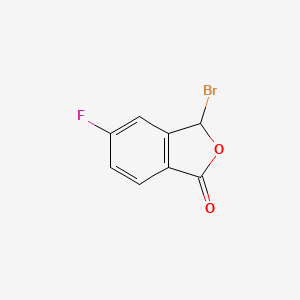


![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
